alpha-Solanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM

Synonyms

Canonical SMILES

Isomeric SMILES

A Naturally Occurring Glycoalkaloid:

alpha-Solanine is a naturally occurring glycoalkaloid, a type of organic compound found in various plants of the nightshade family, including potatoes, tomatoes, and eggplants PubChem, alpha-Solanine: . It plays a role in the plant's defense mechanism against insects and herbivores National Institutes of Health, Solanine: ).

Potential Anticancer Properties:

Recent research has shown promising results for alpha-Solanine's potential as an anticancer agent. Studies have indicated its ability to inhibit the growth and proliferation of various cancer cell lines, including those of breast, colon, lung, and liver cancers National Institutes of Health, Alpha Solanine: A Novel Natural Bioactive Molecule with Anticancer Effects in Multiple Human Malignancies: ). These studies suggest that alpha-Solanine may work through various mechanisms, including inducing cell death (apoptosis) and interfering with cancer cell signaling pathways National Institutes of Health, Alpha Solanine: A Novel Natural Bioactive Molecule with Anticancer Effects in Multiple Human Malignancies: ).

Other Potential Health Benefits:

While research on alpha-Solanine's anticancer properties is ongoing, it has also been shown to possess other potential health benefits. Studies suggest it may have:

- Anti-inflammatory and anti-allergic properties National Institutes of Health, Alpha Solanine: A Novel Natural Bioactive Molecule with Anticancer Effects in Multiple Human Malignancies: )

- Anti-diabetic effects National Institutes of Health, Alpha Solanine: A Novel Natural Bioactive Molecule with Anticancer Effects in Multiple Human Malignancies: )

- Antibacterial and antifungal activities National Institutes of Health, Solanine: )

Alpha-Solanine is a glycoalkaloid compound primarily found in plants of the Solanum genus, particularly in potatoes (Solanum tuberosum). It is a toxic compound that serves as a natural pesticide for the plant, deterring herbivores and pests. Structurally, alpha-solanine is characterized by a steroidal backbone derived from solanidine, which is modified through glycosylation reactions involving sugar moieties. The molecular formula of alpha-solanine is , with a molecular weight of 868.07 g/mol .

Research suggests alpha-solanine may exhibit anti-cancer properties through various mechanisms, including []:

- Disruption of cell cycle progression

- Induction of apoptosis (programmed cell death) in cancer cells

- Anti-angiogenic effects (inhibition of new blood vessel formation in tumors)

However, the exact mechanisms require further investigation [].

In terms of degradation, alpha-solanine can be hydrolyzed into less toxic compounds through enzymatic activity. Microbial degradation studies have shown that certain enzymes can convert alpha-solanine into solanidine and other derivatives, with varying levels of toxicity .

The synthesis of alpha-solanine can occur naturally within plants or through chemical methods in laboratory settings. The natural biosynthesis involves enzymatic pathways where cholesterol is converted to solanidine and subsequently glycosylated. In laboratory settings, chemical synthesis may involve:

- Glycosylation reactions using specific glycosyltransferases.

- Chemical modifications of solanidine to introduce sugar moieties.

Research into microbial degradation pathways has also highlighted potential biotechnological applications for detoxifying alpha-solanine using specific microorganisms capable of hydrolyzing it into less harmful compounds .

Interaction studies have focused on how alpha-solanine affects cellular processes and its interactions with various biological systems. Research indicates that alpha-solanine can:

- Induce oxidative stress leading to cell death.

- Interact with mitochondrial membranes causing disruptions that result in increased intracellular calcium levels.

- Modulate signaling pathways associated with cell growth and apoptosis (e.g., Akt/mTOR pathway) which may offer insights into its potential use in cancer therapy .

Alpha-solanine belongs to a class of compounds known as glycoalkaloids, which share similar structural features but differ in their biological activities and toxicity levels. Below are some similar compounds:

| Compound Name | Molecular Formula | Toxicity Level | Biological Activity |

|---|---|---|---|

| Alpha-Chaconine | Moderate | Induces apoptosis; inhibits herpes simplex virus | |

| Beta-Solanine | Low | Less toxic derivative; potential antimicrobial properties | |

| Solanidine | Low | Base structure for glycoalkaloids; less toxic than glycosides |

Uniqueness of Alpha-Solanine:

Alpha-solanine is unique due to its specific glycosylation pattern that contributes to its higher toxicity compared to other related compounds like beta-solanine and solanidine. Its ability to induce both apoptosis and autophagy sets it apart from others within the same class .

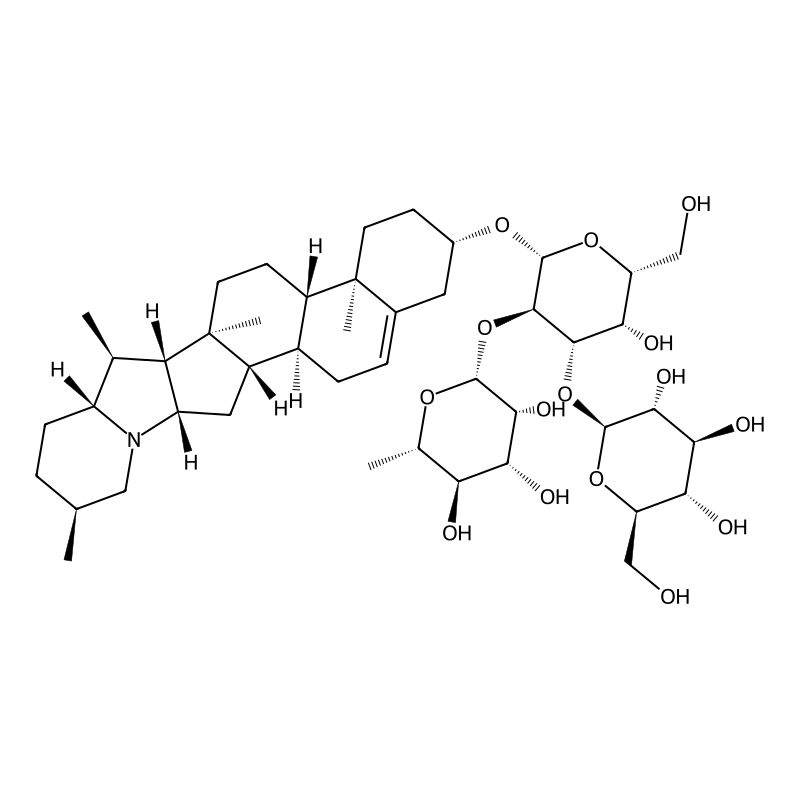

Molecular Composition and Stereochemical Configuration

α-Solanine (C₄₅H₇₃NO₁₅; MW 868.1 g/mol) consists of a solanidine aglycone (C₂₇H₄₃NO) and a trisaccharide side chain (Figure 1). The aglycone adopts a 22β,25R-configured solanid-5-ene backbone with a hydroxyl group at C3β. The trisaccharide comprises:

- β-D-glucose (1→3 linkage to galactose)

- α-L-rhamnose (1→2 linkage to glucose)

- β-D-galactose (1→4 linkage to rhamnose).

Stereochemical specificity governs its bioactivity, with α-rhamnose enhancing membrane disruption.

Table 1: Molecular Data for α-Solanine

| Property | Value | Source |

|---|---|---|

| CAS Registry | 20562-02-1 | |

| Melting Point | 285°C (decomposition) | |

| LogP (Octanol/Water) | 2.0 | |

| Optical Rotation (α) | -59.45° (pyridine) |

Glycoalkaloid Architecture

The trisaccharide moiety amplifies α-solanine’s polarity, enabling interactions with lipid bilayers and cellular receptors. The chacotriose (glucose-rhamnose-galactose) configuration distinguishes it from α-chaconine (chacotriose: rhamnose-glucose-rhamnose). Glycosidic bonds are hydrolyzed by intestinal microbiota to release solanidine, the bioactive aglycone.

Solubility and Stability

- Solubility: Poorly water-soluble (0.001 g/L at 25°C), but soluble in methanol, pyridine, and dilute acids.

- Stability: Degrades at >170°C; frying at 210°C reduces content by 40%. Light exposure (especially red light) upregulates biosynthesis in potato periderm.

Table 2: Environmental Stability

| Condition | Effect on α-Solanine | Reference |

|---|---|---|

| Boiling (100°C) | 1.2% reduction | |

| Microwave Heating | 15% reduction | |

| Freeze-Drying | Minimal loss (<5%) |

The biosynthesis of α-solanine begins with the formation of its steroidal backbone through a cholesterol-dependent pathway that represents a specialized metabolic route within Solanaceae species [1]. This pathway diverges from the general plant sterol biosynthesis through the action of sterol side chain reductase 2, which catalyzes the conversion of cycloartenol to cycloartanol, directing metabolic flux toward cholesterol production rather than conventional plant sterols [27] [28].

The initial stages of α-solanine biosynthesis follow the mevalonate pathway, where acetyl-coenzyme A serves as the primary substrate for the formation of isoprenoid pyrophosphate and dimethylallyl diphosphate [2] [12]. These precursors undergo sequential enzymatic transformations through squalene synthase, squalene epoxidase, and cycloartenol synthase to produce cycloartenol, which represents the critical branching point between conventional phytosterol synthesis and the specialized cholesterol pathway required for steroidal glycoalkaloid production [4] [24].

The commitment to cholesterol biosynthesis occurs through the action of sterol side chain reductase 2, an enzyme that exhibits distinct substrate specificity compared to its paralog sterol side chain reductase 1 [27]. While sterol side chain reductase 1 reduces the delta-24(28) double bond in conventional phytosterol biosynthesis, sterol side chain reductase 2 specifically reduces the delta-24(25) double bond, facilitating the conversion of cycloartenol to cycloartanol in an NADPH-dependent manner [27] [28].

| Enzyme | Substrate | Product | Cofactor | Pathway Role |

|---|---|---|---|---|

| Cycloartenol Synthase | 2,3-oxidosqualene | Cycloartenol | - | Initial sterol formation |

| Sterol Side Chain Reductase 2 | Cycloartenol | Cycloartanol | NADPH | Cholesterol pathway commitment |

| Sterol Side Chain Reductase 2 | Desmosterol | Cholesterol | NADPH | Final cholesterol formation |

The enzymatic conversion proceeds through multiple hydroxylation and reduction steps that ultimately yield cholesterol as the immediate precursor for α-solanine biosynthesis [5]. In vitro enzymatic assays have demonstrated that sterol side chain reductase 2 from potato exhibits high efficiency in converting both cycloartenol and desmosterol to their respective reduction products, with reaction rates significantly higher than those observed for sterol side chain reductase 1 [27] [28].

Feeding experiments using deuterium-labeled cholesterol have provided direct evidence for cholesterol as the specific precursor of α-solanine in potato tissues [5]. When potato shoots were fed with deuterium-labeled cholesterol solubilized in methyl-β-cyclodextrin, approximately 1% of the labeled cholesterol was recovered as labeled α-solanine, demonstrating the direct incorporation of the entire cholesterol molecule into the glycoalkaloid structure [5].

Key Enzymatic Transformations: Cytochrome P450s and Dioxygenases

The conversion of cholesterol to α-solanine involves a complex series of enzymatic transformations mediated by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases [1] [6] [9]. These enzymes catalyze sequential hydroxylation reactions at specific positions on the cholesterol backbone, creating the structural modifications necessary for solanidane alkaloid formation [19].

The initial oxidative transformations are catalyzed by two cytochrome P450 monooxygenases designated as Potato Glycoalkaloid Biosynthesis 1 and Potato Glycoalkaloid Biosynthesis 2 [6] [19]. Potato Glycoalkaloid Biosynthesis 2, encoded by CYP72A188, catalyzes the 22-hydroxylation of cholesterol, while Potato Glycoalkaloid Biosynthesis 1, encoded by CYP72A208, performs the 26-hydroxylation reaction [6] [19]. These hydroxylation steps occur early in the biosynthetic pathway and are essential for subsequent ring closure reactions [19].

Following the initial hydroxylations, a 2-oxoglutarate-dependent dioxygenase designated as 16DOX catalyzes the critical 16α-hydroxylation reaction [9]. This enzyme represents a key regulatory point in the pathway, as 16α-hydroxylation is required for the formation of the characteristic solanidane skeleton [9]. Feeding studies with deuterium-labeled substrates have revealed that both 16α- and 16β-hydrogen atoms are eliminated during α-solanine formation, indicating a two-step oxidation process at the C-16 position [9].

The ring rearrangement from spirosolane to solanidane is catalyzed by the dioxygenase for potato solanidane synthesis, a 2-oxoglutarate-dependent enzyme that performs the critical structural transformation distinguishing solanidane glycoalkaloids from their spirosolane precursors [1] [11]. This enzyme catalyzes the conversion of α-solamarine and β-solamarine to zwittersolanine and zwitterchaconine through C-16 hydroxylation and subsequent ring rearrangement [1] [8].

| Enzyme | Classification | Reaction | Substrate | Product |

|---|---|---|---|---|

| Potato Glycoalkaloid Biosynthesis 2 | Cytochrome P450 | 22-hydroxylation | Cholesterol | 22-hydroxycholesterol |

| Potato Glycoalkaloid Biosynthesis 1 | Cytochrome P450 | 26-hydroxylation | 22-hydroxycholesterol | 22,26-dihydroxycholesterol |

| 16DOX | 2-oxoglutarate dioxygenase | 16α-hydroxylation | Sterol intermediate | 16α-hydroxysterol |

| Dioxygenase for Potato Solanidane Synthesis | 2-oxoglutarate dioxygenase | Ring rearrangement | α-solamarine | Zwittersolanine |

The final steps in α-solanine biosynthesis involve the action of two reductase enzymes, Reductase for Potato Glycoalkaloid Biosynthesis 1 and Reductase for Potato Glycoalkaloid Biosynthesis 2 [8] [21]. These enzymes complete the formation of the solanidane alkaloid structure by reducing the iminium double bonds in zwittersolanine [8]. Reductase for Potato Glycoalkaloid Biosynthesis 1 converts zwittersolanine to 16-iminiumsolanine, while Reductase for Potato Glycoalkaloid Biosynthesis 2 performs the final reduction to produce the solanidine aglycone [8] [21].

The transamination reaction introducing nitrogen into the steroid backbone is catalyzed by Glycoalkaloid Metabolism 12, a neofunctionalized γ-aminobutyric acid transaminase [14]. This enzyme undergoes changes in both active site specificity and subcellular localization, switching from its role in core metabolism to function in specialized metabolite biosynthesis [14]. The transamination occurs at a late stage of the pathway, utilizing the aldehyde intermediate formed by Glycoalkaloid Metabolism 4 oxidation [4] [14].

Evolutionary Divergence from Spirosolane-Type Glycoalkaloids

The biosynthetic pathway of α-solanine represents an evolutionary divergence from the ancestral spirosolane-type glycoalkaloid biosynthesis, with the key branching point occurring through the evolution of specialized dioxygenase enzymes [1] [11]. This divergence has enabled potato and related Solanaceae species to produce the toxic solanidane-type glycoalkaloids that distinguish them from tomato and other species that accumulate spirosolane-type compounds [1].

The evolutionary origin of solanidane glycoalkaloid biosynthesis can be traced through the development of the dioxygenase for potato solanidane synthesis from ancestral spirosolane-metabolizing enzymes [1] [11]. Phylogenetic analysis reveals that this enzyme evolved within the Solanaceae lineage, acquiring the ability to catalyze the ring rearrangement reaction that converts spirosolane structures to solanidane frameworks [1]. This evolutionary event represents a key innovation that allowed certain Solanaceae species to diversify their defensive chemistry beyond the ancestral spirosolane pathway [11].

The biosynthetic pathway leading to α-solanine initially follows the same route as spirosolane biosynthesis, proceeding through common intermediates including cholesterol and early hydroxylated derivatives [1] [4]. The divergence occurs at the level of tomatidenol, where the dioxygenase for potato solanidane synthesis catalyzes the conversion of α-solamarine and β-solamarine to their corresponding solanidane derivatives [1] [8]. This represents a late-stage branching point that allows potato to produce both spirosolane and solanidane glycoalkaloids from the same biosynthetic precursors [1].

| Pathway Stage | Common Intermediate | Spirosolane Route | Solanidane Route |

|---|---|---|---|

| Early | Cholesterol | → Tomatidenol | → Tomatidenol |

| Intermediate | Tomatidenol | → α-tomatine | → α-solamarine |

| Late | α-solamarine | Retained structure | → Zwittersolanine |

| Final | Terminal products | α-tomatine | α-solanine |

The evolutionary significance of this pathway divergence extends beyond simple structural differences, as it represents a fundamental shift in the defensive strategy of Solanaceae plants [1] [11]. While spirosolane glycoalkaloids like α-tomatine provide effective protection against herbivores and pathogens, the solanidane derivatives exhibit enhanced toxicity that may confer additional protective advantages [1]. This enhanced toxicity comes at the cost of increased risk to the plant itself, suggesting that the evolution of solanidane biosynthesis required the concurrent development of specialized detoxification and compartmentalization mechanisms [11].

The molecular basis for this evolutionary divergence lies in the substrate specificity and catalytic mechanism of the dioxygenase for potato solanidane synthesis [1]. This enzyme exhibits high specificity for spirosolane glycoalkaloids as substrates, catalyzing the hydroxylation and ring rearrangement reactions that convert the spirosolane framework to the solanidane structure [1] [8]. The evolution of this enzymatic activity represents a neofunctionalization event where a duplicated dioxygenase gene acquired novel catalytic properties while maintaining the basic structural framework of the ancestral enzyme [11].

Spatial-Temporal Regulation in Plant Tissues

The biosynthesis and accumulation of α-solanine exhibits distinct spatial and temporal regulation patterns across different potato tissues, reflecting the specialized defensive functions of this glycoalkaloid [12] [13] [16]. The highest concentrations of α-solanine are found in photosynthetic tissues, tuber sprouts, and the perimedullary zones of tubers, with levels varying significantly based on developmental stage and environmental conditions [13] [16] [23].

In potato leaves, α-solanine accumulation follows a developmental gradient with young, expanding leaves exhibiting the highest biosynthetic activity [12] [24]. Transcriptomic analysis reveals that genes encoding key biosynthetic enzymes, including sterol side chain reductase 2, Glycoalkaloid Metabolism 4, and the glycosyltransferases, show coordinated expression patterns that peak during early leaf development [24]. This temporal regulation ensures maximum protective capacity during the most vulnerable stages of leaf expansion [24].

The tissue-specific distribution of α-solanine biosynthetic activity correlates with the expression patterns of regulatory transcription factors [12] [23]. The transcription factor Glycoalkaloid Metabolism 9 acts as a master regulator, controlling the coordinated expression of multiple biosynthetic genes across different tissues [12]. Light-responsive elements in the promoter regions of these genes enable rapid upregulation of α-solanine biosynthesis in response to environmental stimuli [24].

| Tissue Type | α-Solanine Content | Peak Expression | Regulatory Factors |

|---|---|---|---|

| Young leaves | High (50-150 mg/kg) | Early development | Light, Glycoalkaloid Metabolism 9 |

| Mature leaves | Moderate (20-80 mg/kg) | Stress response | Jasmonic acid signaling |

| Tuber cortex | Variable (5-50 mg/kg) | Light exposure | Photoreceptor activation |

| Tuber sprouts | Very high (100-300 mg/kg) | Sprouting initiation | Hormonal regulation |

Environmental factors significantly influence the spatial distribution of α-solanine accumulation within potato tissues [16] [24]. Light exposure triggers rapid accumulation in tuber tissues through the activation of photoreceptor-mediated signaling pathways [24]. Blue and red light wavelengths are particularly effective in inducing α-solanine biosynthesis, while far-red light fails to trigger significant accumulation [24]. This wavelength specificity suggests the involvement of both cryptochrome and phytochrome photoreceptors in the regulatory network [24].

The temporal regulation of α-solanine biosynthesis also responds to hormonal signals, particularly jasmonic acid and its derivatives [12]. Mechanical damage and pathogen attack trigger rapid increases in jasmonic acid levels, which in turn activate the expression of biosynthetic genes through the jasmonic acid signaling pathway [12]. This response enables rapid deployment of chemical defenses in response to biotic stress, with α-solanine levels increasing several-fold within hours of damage [12].

Seasonal and developmental changes in α-solanine content reflect the underlying temporal regulation of biosynthetic gene expression [25]. During tuber dormancy, α-solanine levels remain relatively low, but sprouting triggers dramatic increases in both biosynthetic gene expression and glycoalkaloid accumulation [25]. This pattern ensures that emerging sprouts are protected during their most vulnerable developmental stage while minimizing metabolic costs during dormancy [16] [25].

High-performance liquid chromatography remains the predominant analytical technique for α-solanine quantification, with liquid chromatography-mass spectrometry representing the gold standard for sensitivity and specificity [1] [2] [4]. The optimization of chromatographic parameters has been extensively studied to achieve optimal separation efficiency, peak resolution, and analytical throughput.

Column Selection and Stationary Phase Optimization

The selection of appropriate stationary phases has proven critical for effective α-solanine separation. Reverse-phase C18 columns with specific characteristics have demonstrated superior performance for glycoalkaloid analysis. The Kinetex C18 column (250 × 4.6 millimeters, 5 micrometers particle size) has shown excellent retention and peak shape for α-solanine, providing adequate resolution from α-chaconine and other interfering compounds [1]. For ultra-high-performance liquid chromatography applications, smaller particle size columns such as the Endeavorsil UHPLC C18 (100 × 2.1 millimeters, 1.8 micrometers) have enabled faster analysis times while maintaining separation efficiency [3].

The InfinityLab Poroshell 120 EC-C18 column (3.0 × 150 millimeters, 2.7 micrometers particle size) has demonstrated exceptional chromatographic performance, achieving a resolution of 5.1 between α-solanine and α-chaconine with retention times of 8.3 and 9.4 minutes, respectively [5]. This column technology, utilizing superficially porous particles, provides enhanced mass transfer kinetics and reduced band broadening compared to traditional fully porous particles.

Mobile Phase Composition and Gradient Optimization

Mobile phase optimization has focused on achieving optimal ionization efficiency for mass spectrometric detection while maintaining chromatographic performance. The combination of acetonitrile with aqueous solutions containing formic acid has proven most effective for electrospray ionization [1] [3]. A typical optimized gradient program begins with 28% acetonitrile and 0.1% formic acid, increasing to 32% acetonitrile over 11 minutes, then progressing to 41% acetonitrile over 1 minute, and finally reaching 45% acetonitrile over 8 minutes [1].

For isocratic separations, the mobile phase composition of acetonitrile:0.01 molar sodium phosphate buffer:methanol (60:30:10, volume/volume/volume) at pH 7.2 has demonstrated excellent results, providing complete separation within 11 minutes with minimal matrix interference [5]. The selection of ammonium formate buffer systems has also shown superior performance for ultra-high-performance liquid chromatography-tandem mass spectrometry applications, with 10 millimolar ammonium formate providing optimal signal intensity and peak shape [3].

Flow Rate and Injection Volume Optimization

Flow rate optimization has balanced sensitivity requirements with analysis time considerations. For standard high-performance liquid chromatography systems, flow rates of 0.5 to 1.0 milliliters per minute have proven optimal, providing adequate peak resolution while maintaining reasonable analysis times [1] [5]. Ultra-high-performance liquid chromatography systems have enabled reduced flow rates of 0.25 milliliters per minute, resulting in improved mass spectrometric sensitivity due to enhanced ionization efficiency [3].

Injection volume optimization has been tailored to the specific detection system employed. For mass spectrometric detection, injection volumes of 5 microliters have proven sufficient to achieve required detection limits while minimizing potential matrix effects [1] [3]. For ultraviolet detection systems, larger injection volumes of 20 microliters have been necessary to achieve adequate sensitivity [5].

Temperature Control and Environmental Parameters

Column temperature control has emerged as a critical parameter for reproducible separations. Optimal column temperatures of 40°C have been established for ultra-high-performance liquid chromatography systems, providing enhanced peak symmetry and reduced analysis times [3]. For standard high-performance liquid chromatography applications, ambient temperature operation has proven adequate when combined with appropriate mobile phase compositions [5].

Autosampler temperature control at 4°C has been implemented to prevent analyte degradation and ensure sample stability throughout extended analytical sequences [5]. This temperature control has proven particularly important for biological sample analysis where matrix components may be susceptible to degradation.

Spectroscopic Identification: Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry Applications

Nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry represent complementary analytical approaches for the definitive structural identification and characterization of α-solanine. These techniques provide unambiguous molecular identification capabilities that are essential for method validation and compound confirmation in complex matrices [6] [7] [8].

Nuclear Magnetic Resonance Spectroscopic Assignments

Carbon-13 nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of α-solanine through detailed chemical shift assignments. The steroid backbone carbons exhibit characteristic chemical shifts that enable unambiguous identification. The C3 carbon, bearing the glycosidic linkage, resonates at 78.5 parts per million as a characteristic CH signal [9] [10]. The C5 carbon of the steroid double bond system appears at 140.8 parts per million as a quaternary carbon, while the corresponding C6 carbon resonates at 121.2 parts per million [9].

The sugar moiety carbons provide additional diagnostic signals for structural confirmation. The anomeric C1' carbon of the terminal glucose unit exhibits a characteristic signal at 102.3 parts per million, while the C6' carbon of the glucose units resonates at 61.2 parts per million [9]. These assignments have been confirmed through two-dimensional nuclear magnetic resonance experiments including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy [11] [6].

Proton nuclear magnetic resonance spectroscopy has complemented carbon-13 assignments through detailed multiplicities and coupling patterns. The C3-H proton appears as a multiplet at 3.85 parts per million, while the C6-H proton of the steroid double bond resonates at 5.15 parts per million [9] [12]. The anomeric protons of the sugar units provide characteristic signals at approximately 4.35 parts per million for the terminal glucose unit [9].

Isotopologue Profiling and Biosynthetic Studies

Advanced nuclear magnetic resonance applications have employed carbon-13 labeling studies to elucidate α-solanine biosynthetic pathways. Pulse-chase experiments using carbon-13 dioxide have revealed specific carbon-13 distributions characterized by carbon-13 pairs in the aglycone backbone [6] [13]. These studies have confirmed the mevalonate-dependent biosynthesis of isopentenyl diphosphate and dimethylallyl diphosphate precursors, providing insights into glycoalkaloid formation mechanisms.

The carbon-13 enrichment patterns observed in α-solanine following controlled labeling experiments have demonstrated non-stereoselective hydroxylation steps during solanidine backbone formation, resulting in mixtures of 25S and 25R epimers [6]. These findings have important implications for understanding structural diversity in natural α-solanine preparations.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry has provided definitive molecular identification capabilities through accurate mass measurements and fragmentation pattern analysis. The molecular ion of α-solanine at mass-to-charge ratio 868.498 has been characterized with sub-parts-per-million mass accuracy using Orbitrap Fourier transform mass spectrometry [7]. Product ion scanning has revealed characteristic fragmentation pathways involving sequential loss of sugar units, providing diagnostic ions for structural confirmation.

The major fragmentation pathway involves initial loss of the terminal rhamnose unit (mass loss of 146 daltons), followed by loss of galactose (mass loss of 162 daltons) and glucose units (mass loss of 162 daltons each) [7]. The final solanidine aglycone ion at mass-to-charge ratio 414 represents the base peak in collision-induced dissociation spectra and provides definitive confirmation of the steroid backbone structure.

Higher energy collisional dissociation experiments have enabled detailed characterization of aglycone fragmentation patterns. The solanidine backbone undergoes characteristic cleavages at the B-ring and E-ring positions, generating diagnostic ions that confirm the indolizidine ring system and steroid backbone connectivity [7]. These fragmentation patterns have proven essential for distinguishing α-solanine from closely related glycoalkaloids in complex mixtures.

Matrix-Assisted Applications

High-resolution mass spectrometry applications in complex matrices have required careful optimization of ionization conditions and fragmentation parameters. Electrospray ionization in positive mode has proven most effective for α-solanine analysis, with optimal source parameters including capillary voltages of 3.0 kilovolts and desolvation temperatures of 450°C [1] [3]. These conditions have provided maximum sensitivity while minimizing matrix-induced ion suppression effects.

The application of selected reaction monitoring and multiple reaction monitoring experiments has enabled quantitative analysis in complex biological matrices. The optimization of collision energies for specific precursor-to-product ion transitions has provided enhanced selectivity and sensitivity compared to single quadrupole selected ion monitoring approaches [3]. These advances have enabled detection limits in the low femtomole-on-column range for biological applications.

Validation Protocols for Complex Matrices

The development and validation of analytical methods for α-solanine quantification in complex matrices requires comprehensive evaluation of method performance parameters according to established international guidelines. The validation process must address specific challenges associated with matrix interference, analyte stability, and extraction efficiency to ensure reliable quantitative results [14] [15] [16].

Selectivity and Specificity Assessment

Selectivity evaluation in complex matrices has focused on demonstrating the analytical method's ability to differentiate α-solanine from potentially interfering matrix components and structurally related compounds. The assessment involves analysis of blank matrix samples to identify potential interfering peaks at the retention time of α-solanine [17] [18]. For mass spectrometric methods, specificity has been enhanced through the use of multiple reaction monitoring experiments that provide additional selectivity dimensions beyond chromatographic separation.

The evaluation of selectivity in potato matrices has required particular attention to the presence of α-chaconine and other glycoalkaloids that may exhibit similar chromatographic behavior [17] [18]. High-performance thin-layer chromatography methods have demonstrated baseline separation of α-solanine (Rf 0.13) from α-chaconine (Rf 0.25) using silica gel plates with chloroform:methanol:aqueous ammonia mobile phases [17]. For liquid chromatographic methods, resolution values greater than 2.0 have been established as acceptance criteria for adequate selectivity.

Linearity and Range Determination

Linearity assessment has encompassed the evaluation of detector response over the anticipated concentration range for each matrix type. For high-performance liquid chromatography with ultraviolet detection, linear ranges from 100 to 2000 nanograms have been established with correlation coefficients exceeding 0.995 [17]. Liquid chromatography-mass spectrometry methods have achieved extended linear ranges from 0.5 to 100 nanograms per milliliter with correlation coefficients greater than 0.999 [19].

The establishment of linearity in complex matrices has required careful evaluation of matrix effects that may influence detector response. For biological matrices including plasma, urine, and tissue samples, matrix-matched calibration standards have been employed to compensate for ion suppression or enhancement effects in mass spectrometric detection [19] [20]. The use of stable isotope-labeled internal standards has provided additional compensation for matrix-induced variations in analytical response.

Weighted regression analysis has been implemented when variance heterogeneity has been observed across the analytical range. For α-solanine analysis in potato matrices, weighted regression using the inverse of concentration raised to an appropriate power has provided improved accuracy compared to ordinary least-squares regression [17]. The selection of appropriate weighting factors has been based on evaluation of residual patterns and statistical testing of variance homogeneity.

Precision and Accuracy Evaluation

Precision assessment has encompassed both repeatability (intraday precision) and intermediate precision (interday precision) evaluation across multiple concentration levels. For high-performance liquid chromatography methods, repeatability has typically achieved relative standard deviation values below 7.6% for α-solanine and below 4.1% for α-chaconine [17]. Liquid chromatography-mass spectrometry methods have demonstrated superior precision with relative standard deviation values below 10% across the validated range [19].

Intermediate precision evaluation has included assessment of day-to-day variation, analyst-to-analyst variation, and instrument-to-instrument variation where applicable. The acceptance criteria for intermediate precision have been established at relative standard deviation values not exceeding 15% for quantitative bioanalytical methods [14] [16]. For food analysis applications, relative standard deviation values below 10% have been targeted to ensure adequate method reliability.

Accuracy assessment has been performed through recovery studies using spiked matrix samples at multiple concentration levels. Recovery values for α-solanine in potato matrices have ranged from 82% to 106% depending on the extraction method and matrix type [1] [17]. For biological matrices, recovery values exceeding 53% have been achieved for blood, urine, and liver samples [19]. The acceptance criteria for accuracy have been established at 85% to 115% recovery for quantitative methods according to regulatory guidelines [14] [16].

Matrix Effects and Interference Assessment

Matrix effects evaluation has become increasingly important with the widespread adoption of mass spectrometric detection methods. Ion suppression and enhancement effects have been quantitatively assessed through post-extraction addition experiments and comparison with neat solution responses [21] [20]. For α-solanine analysis in biological matrices, matrix effects ranging from 45% to 79% have been observed, necessitating the use of matrix-matched calibration standards or stable isotope internal standards [19].

The assessment of matrix effects has required evaluation across different matrix lots to account for biological variation. For potato analysis, matrix effects have varied significantly depending on potato variety, growing conditions, and storage conditions [22]. The validation protocol has included analysis of multiple matrix lots to establish the range of matrix effect variation and ensure method robustness across representative sample types.

Extraction efficiency optimization has addressed matrix-specific challenges including protein precipitation in biological samples and complex carbohydrate interference in plant matrices [21] [23]. Solid-phase extraction methods have been optimized to minimize matrix effects while maintaining adequate analyte recovery. The selection of appropriate sorbent materials and elution conditions has been based on systematic evaluation of extraction efficiency and matrix effect reduction.

Stability Assessment Protocols

Analyte stability evaluation has encompassed assessment of stability under various storage and processing conditions relevant to the intended application. Short-term stability at ambient temperature has been evaluated to establish maximum allowable processing times before analysis [14] [16]. For α-solanine in biological matrices, stability for at least 24 hours at ambient temperature has been demonstrated [19].

Long-term stability assessment has included evaluation of analyte stability under frozen storage conditions typical for biological sample preservation. Stability for at least three months at -20°C has been established for α-solanine in various matrix types [19]. Freeze-thaw stability has been evaluated through multiple freeze-thaw cycles to simulate typical sample handling conditions.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Use Classification

General Manufacturing Information

TREATMENT OF POTATO TUBERS @ 22 DEG WITH CORN OIL, PEANUT OIL, OLIVE OIL, VEGETABLE OIL, OR MINERAL OIL INHIBITED SOLANINE FORMATION. THE MINIMUM EFFECTIVE CONCN FOR THE INHIBITION OF SOLANINE FORMATION CONSISTED OF 1/8 CORN OIL PLUS 7/8 ACETONE SOLN.

Analytic Laboratory Methods

SAMPLES OF RAW AND COOKED POTATO PEELS FROM COMMERCIAL POTATO VARIETIES WERE ANALYZED FOR THEIR ALPHA-SOLANINE CONTENT BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). RAW PEELS CONTAINED 0.5-50.16 MG/100 G PEEL (WET WT) OF ALPHA-SOLANINE. RAW FLESH FROM THE SAME POTATOES CONTAINED 0.01-2.18 MG/100 G FLESH (WET WT) OF ALPHA-SOLANINE. FRIED PEELS CONTAINED MORE ALPHA-SOLANINE (1.09-72.09 MG/100 G).